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Part 1: Executive Summary

Pentyl sulfamate (CAS: 637772-35-1), also known as amyl sulfamate, is a primary alkyl ester
of sulfamic acid (

). While structurally simple, it occupies a critical niche in modern organic synthesis as a
privileged substrate for directed C(sp3)—H functionalization.

Unlike simple sulfates, the sulfamate moiety possesses a unique amphoteric nitrogen atom (

for the N-H bond). This feature allows it to serve as a directing group for transition metals (Rh,
Ru) and a polarity-reversing handle for radical relay chemistry (1,6-HAT). In drug development,
the group acts as a neutral, stable bioisostere of the sulfate group, often improving oral
bioavailability and blood-brain barrier penetration while inhibiting steroid sulfatase enzymes.

Part 2: Chemical Identity & Physical Properties[1][2]
[3]
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Property Specification
IUPAC Name Pentyl sulfamate
CAS Number 637772-35-1

Molecular Formula

Molecular Weight 167.23 g/mol

Physical State White crystalline solid or waxy solid

Soluble in DCM, EtOAc, DMSO; sparingly

Solubilit
/ soluble in water
Stable at neutral pH; hydrolyzes in strong
Stability aqueous base (

)

Part 3: Synthesis Protocols

The synthesis of pentyl sulfamate requires the installation of the sulfamoyl group onto 1-
pentanol. Two primary methods exist: the Chlorosulfonyl Isocyanate (CSI) method (Industry
Standard) and the Sulfamoyl Chloride method (Bench-scale alternative).

Method A: The CSI Protocol (Gold Standard)

Rationale: This method avoids the handling of unstable sulfamoyl chloride gas and provides the
highest yields (>90%).

Reagents:

1-Pentanol (1.0 equiv)

Chlorosulfonyl isocyanate (CSI) (1.2 equiv)

Formic acid (aqueous) or

Dichloromethane (DCM) (Solvent)
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¢ -Picoline or

(Base/Quench)
Step-by-Step Workflow:

Activation: In a flame-dried flask under

, dissolve 1-pentanol in anhydrous DCM (0.5 M) and cool to 0 °C.

» Addition: Dropwise add CSI (1.2 equiv). Stir at O °C for 30 minutes. Mechanism: The alcohol
attacks the isocyanate carbon to form a transient chlorosulfonyl carbamate.

o Hydrolysis: Carefully add water (or agueous formic acid) to the reaction mixture. Vigorous

evolution will occur.

o Critical Control Point: Maintain temperature <10 °C to prevent hydrolysis of the sulfamate
ester itself.

e Workup: Quench with saturated aqueous

. Extract with EtOAcC.

Purification: Flash chromatography (Hexanes/EtOAc).

Method B: The Sulfamoyl Chloride Protocol

Rationale: Used when CSl is unavailable. Requires generation of

in situ.

o Generation: React chlorosulfonyl isocyanate with formic acid in toluene to generate
(precipitate).

e Coupling: Add the solid sulfamoyl chloride to a solution of 1-pentanol and DMA
(Dimethylacetamide) in DCM.

e Outcome: Yields are typically lower (60-75%) due to the instability of the reagent.
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Visualization: Synthesis Logic
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Pentyl Sulfamate

Figure 1: The CSI pathway converts the alcohol to a sulfamate via a carbamate intermediate,
releasing CO2.

Part 4: Reactivity & The "Du Bois" Cycle

The defining feature of pentyl sulfamate is its ability to undergo intramolecular C—H amination.
This reaction, pioneered by Justin Du Bois, transforms the inert C-H bonds of the pentyl chain
into a cyclic sulfamate (oxathiazinane).

Rhodium-Catalyzed C-H Amination

This reaction uses a Rhodium(ll) dimer catalyst (e.g.,

or
) and an oxidant (PhI(OAc)2) to generate a metallonitrene species.
o Selectivity: The reaction exclusively targets the

- or

-carbon, forming a 6-membered ring (1,2,3-oxathiazinane-2,2-dioxide) from pentyl
sulfamate.

e Mechanism:
o Oxidation: lodobenzene diacetate oxidizes the sulfamate nitrogen, forming an N-iodinane.

o Insertion: The Rh catalyst engages the N-iodinane to form a Rh-Nitrene.
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o C-H Insertion: The nitrene inserts directly into the C-H bond (concerted asynchronous
mechanism).

Visualization: The Catalytic Cycle
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Figure 2: The Rh-catalyzed nitrene insertion cycle converts linear pentyl sulfamate into a
cyclic heterocycle.

Radical Relay (1,6-HAT)

Recent advances (e.g., by the Knowles or Leonori groups) utilize pentyl sulfamate in
photoredox catalysis.

o Mechanism: An N-centered radical is generated (via PCET). This radical abstracts a
hydrogen atom from the

-position (1,6-Hydrogen Atom Transfer), translocating the radical to the carbon chain. This
carbon radical can then be trapped by aryl halides or other electrophiles.

Part 5: Medicinal Chemistry Applications[2][4][5]
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Bioisostere Strategy

Pentyl sulfamate serves as a non-ionized surrogate for pentyl sulfate.
o Sulfate:

(Charged, poor membrane permeability).

o Sulfamate:

(Neutral, H-bond donor/acceptor, good permeability).

Mechanism of Inactivation (Sulfatase Enzymes)

Sulfamates are potent inhibitors of sulfatase enzymes (e.g., Steroid Sulfatase). The mechanism
is "suicide inhibition™:

e The enzyme active site attacks the sulfur atom.
 Instead of hydrolysis, the sulfamate group eliminates sulfamoyl amine (

), covalently modifying the active site formylglycine residue.

e This cross-linking irreversibly shuts down the enzyme.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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